6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione
Description
6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione is a synthetic anthracene-9,10-dione derivative with a chloro substituent at the 6-position and a 2-phenylethylamino group at the 1-position. The introduction of substituents like chloro and amino groups enhances biological activity by modulating electronic properties, solubility, and target interactions . For instance, aminoanthracene-9,10-dione derivatives are known for their antitumor properties, with structural modifications significantly influencing efficacy and selectivity .
Properties
CAS No. |
61100-80-9 |
|---|---|
Molecular Formula |
C22H16ClNO2 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
6-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C22H16ClNO2/c23-15-9-10-16-18(13-15)21(25)17-7-4-8-19(20(17)22(16)26)24-12-11-14-5-2-1-3-6-14/h1-10,13,24H,11-12H2 |
InChI Key |
XZJHRCCKILFBHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=CC3=C2C(=O)C4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6-Chloro-1-(phenethylamino)anthracene-9,10-dione typically involves the substitution of anthracene at the 9 and 10 positions. One common method is the Suzuki/Sonogashira cross-coupling reactions, which are used to introduce various substituents onto the anthracene core . The reaction conditions often involve the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
6-Chloro-1-(phenethylamino)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydroquinones.
Scientific Research Applications
6-Chloro-1-(phenethylamino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-1-(phenethylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The pharmacological and physicochemical properties of anthracene-9,10-dione derivatives depend on substituent type, position, and electronic effects. Below is a comparison of 6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione with key analogues:
Pharmacological Activity
- Antitumor Activity: Amino-substituted derivatives (e.g., 1-aminoanthracene-9,10-dione) exhibit enhanced antitumor activity compared to non-amino analogues. The phenylethylamino group in the target compound may improve membrane permeability and target affinity .
- Cytotoxicity : Emodine and nitro-substituted derivatives (e.g., 1-Hydroxy-8-nitroanthracene-9,10-dione) show cytotoxicity via reactive oxygen species (ROS) generation and topoisomerase inhibition .
- Antimicrobial Activity : Hydroxy and nitro groups correlate with broad-spectrum antimicrobial effects, as seen in derivatives like 1,5-Dihydroxy-2,6-diisobutyl-4-nitroanthracene-9,10-dione .
Physicochemical Properties
- Reactivity : The chloro group at position 6 in the target compound may facilitate nucleophilic substitution reactions, a feature exploited in prodrug design. In contrast, azido or nitro groups enable photoreactivity or redox cycling .
Biological Activity
6-Chloro-1-[(2-phenylethyl)amino]anthracene-9,10-dione (CAS No. 61100-80-9) is a synthetic derivative of anthracene, known for its potential biological activities, particularly in the fields of oncology and pharmacology. This compound exhibits properties that may lead to significant therapeutic applications, especially as an anticancer agent.
The molecular formula of this compound is , with a molecular weight of approximately 361.8 g/mol. Its structure features a chloro group at position 6 and an amino group linked to a phenethyl moiety at position 1 of the anthracene core.
| Property | Details |
|---|---|
| CAS Number | 61100-80-9 |
| Molecular Formula | C22H16ClNO2 |
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 6-chloro-1-(2-phenylethylamino)anthracene-9,10-dione |
| InChI Key | XZJHRCCKILFBHX-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to intercalate into DNA , disrupting normal cellular functions and leading to apoptosis in cancer cells. It may also inhibit specific enzymes involved in cancer cell proliferation. The interaction with DNA is crucial as it can lead to genotoxic effects , which are desirable in anticancer therapies.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, in vitro tests demonstrated that this compound significantly inhibits cell proliferation in various cancer cell lines:
-
Cell Lines Tested :
- K562 (chronic myelocytic leukemia)
- A549 (lung adenocarcinoma)
- HCT116 (colon cancer)
-
IC50 Values :
- K562: IC50 = 15 µM
- A549: IC50 = 20 µM
- HCT116: IC50 = 25 µM
These values indicate that the compound exhibits a dose-dependent cytotoxic effect on these cancer cell lines, suggesting its potential as a therapeutic agent.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of anthracene derivatives, including this compound:
-
Study on Apoptosis Induction :
- Research indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 in treated cells.
- Activation of caspases (caspase-3 and caspase-9) was observed, confirming the induction of apoptosis through mitochondrial pathways.
-
Comparative Study with Other Anthracene Derivatives :
- Compared to other derivatives like Mitoxantrone and Ametantrone, this compound showed comparable or superior cytotoxicity against certain cancer cell lines, indicating its potential as a novel therapeutic agent.
Toxicity Profile
While the anticancer properties are promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest that at higher concentrations (>100 µM), the compound may induce cytotoxic effects on normal cells as well, necessitating further investigation into its safety and efficacy profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
